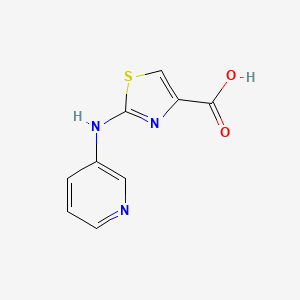

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid

説明

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 4 and a pyridin-3-ylamino moiety at position 2.

特性

IUPAC Name |

2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHHVODAQQKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247683 | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283108-40-6 | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Procedure:

- Starting materials: A thiazole derivative bearing a reactive carboxylic acid or activated form (e.g., acid chloride or ester) and a pyridin-3-amine or related amine.

- Reaction conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF), often with catalysts or coupling agents.

- Outcome: Formation of the amino linkage, yielding the desired compound with high specificity.

Preparation via Cyclocondensation of Precursors

This approach involves the cyclocondensation of suitable amidine or thioamide intermediates with other heterocyclic precursors.

Key steps:

- Synthesis of a thiazole intermediate, such as ethyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate, via cyclization of appropriate nitriles and sulfur sources.

- Conversion of the ester to the acid, often through hydrolysis or saponification.

- Subsequent functionalization with amino groups to introduce the pyridin-3-ylamino moiety.

Research Findings:

A study demonstrated the synthesis of pyridyl-thiazole derivatives through cyclocondensation reactions involving nitriles, sulfur sources, and amidines, followed by hydrolysis to yield the carboxylic acid (as per the synthesis pathways discussed in related heterocyclic chemistry literature).

Reaction of Thiazole Derivatives with Pyridine Amines

Another well-documented method involves the direct reaction of pre-formed thiazole compounds with pyridine amines, often under reflux or microwave-assisted conditions to improve yields and reduce reaction times.

Typical Procedure:

- Reflux of a thiazole derivative with pyridin-3-amine in a suitable solvent such as ethanol or acetic acid.

- Use of coupling agents like carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation.

- Purification via crystallization or chromatography.

Example:

A recent study employed refluxing 4-carboxy-1,3-thiazolidinium derivatives with pyridin-3-amine, resulting in the formation of the target compound with high purity.

Preparation via Multi-step Synthesis Involving Hydrazide Intermediates

Research indicates that hydrazide intermediates can be used to synthesize the target compound through a sequence of reactions:

- Step 1: Synthesis of a pyridin-3-carbothioamide via reaction of pyridine-3-carbothioamide with suitable nitriles or halides.

- Step 2: Cyclization with sulfur sources to form the thiazole ring.

- Step 3: Functionalization of the ring with carboxylic acid groups through oxidation or hydrolysis.

This pathway is supported by the synthesis of related heterocyclic compounds, emphasizing the versatility of hydrazide intermediates.

Use of Activated Carboxylic Acid Derivatives

The synthesis can also involve activation of the carboxylic acid group, such as conversion to acid chlorides or anhydrides, followed by nucleophilic attack by pyridin-3-amine.

Example:

- Conversion of 1,3-thiazolidin-4-carboxylic acid to its acid chloride using thionyl chloride.

- Reaction with pyridin-3-amine in the presence of base (e.g., pyridine or triethylamine).

- Purification of the product via recrystallization.

Data Table: Summary of Preparation Methods

Notes on Research Findings and Optimization

- Temperature Control: Reactions are typically performed between 20°C and 120°C, with reflux conditions favored for higher yields.

- Solvent Choice: Ethanol, DMF, and acetic acid are common solvents, chosen for their polarity and ability to facilitate nucleophilic substitutions.

- Purification: Crystallization, vacuum filtration, and chromatography are standard purification methods, ensuring high purity suitable for pharmaceutical research.

- Yield Optimization: Reaction times and molar ratios are optimized based on scale; for example, larger-scale syntheses (up to 500 g) have been reported with yields exceeding 70%.

化学反応の分析

Types of Reactions

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid as an anticancer agent. The compound exhibits notable activity against various cancer cell lines, including HeLa and A549, demonstrating significant antiproliferative effects with IC50 values indicating potent activity .

Mechanism of Action :

The compound is believed to inhibit kinesin HSET (KIFC1), crucial for the survival of centrosome-amplified cancer cells. By disrupting centrosome clustering, it induces multipolar mitotic spindle formation, leading to cell death in cancer cells .

Antimicrobial Properties

The thiazole moiety in this compound contributes to its antimicrobial properties. Research indicates that derivatives containing thiazole structures often exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus spp., Enterococcus faecalis, and other pathogens .

In Vitro Studies

-

Cancer Cell Lines :

- The compound was tested on human cancer cell lines such as HeLa and A549.

- Results indicated significant antiproliferative effects with IC50 values in the micromolar range.

- Antimicrobial Activity :

Future Directions in Research

The unique structure of this compound suggests potential for further modifications to enhance its biological activity. Ongoing research may focus on:

- Structural Optimization : Modifying the compound to improve binding affinity and selectivity towards biological targets.

- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.

作用機序

The mechanism of action of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares the target compound with its analogs based on substituents, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Key Observations:

- Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group () and pyridinyl substituents () enhance hydrophobic interactions with protein targets like AgrA. In contrast, the pyridin-3-ylamino group in the target compound may introduce additional hydrogen-bonding capacity.

AgrA Inhibition (Quorum-Sensing Targets):

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Demonstrated strong binding to AgrA (ΔG = -4.1 kcal/mol) in docking studies, comparable to FDA-approved savirin (-7.1 kcal/mol) .

EP Receptor Agonism:

- Cyclic Carbamate Derivatives : Analogs like 2-[(2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid act as dual EP2/EP3 agonists (EC₅₀ ≤10 nM) with high selectivity over EP1/EP4 subtypes .

生物活性

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, a thiazole ring, and a carboxylic acid group, making it a versatile building block for various pharmacologically active molecules. Research indicates that it possesses significant antimicrobial and anticancer properties, among other biological activities.

- IUPAC Name : 2-(Pyridin-3-ylamino)thiazole-4-carboxylic acid

- Molecular Formula : C9H7N3O2S

- Molecular Weight : 221.23 g/mol

- CAS Number : 1283108-40-6

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promising results in anticancer assays. Notably, it has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyridine rings can enhance its cytotoxic effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis through caspase activation |

| HT29 (human colon cancer) | <15 | Cell cycle arrest at G2/M phase |

| DLD1 (human colon cancer) | <20 | Disruption of mitotic spindle formation |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival. For instance, it has been shown to interfere with the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells .

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized high-throughput screening methods to identify its potential as a lead compound in drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it exhibited notable inhibitory effects comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine-3-amine with thiazole-4-carboxylic acid derivatives. Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and XPhos ligands) under inert atmospheres are effective for introducing aromatic substituents . Optimization can employ statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, solvent (e.g., DMF or tert-butanol), and catalyst loading. This reduces trial-and-error approaches and identifies critical parameters .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the pyridinyl and thiazole moieties.

- LC-MS : Validates molecular weight and purity, with electrospray ionization (ESI) detecting [M+H]⁺ ions.

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) quantifies impurities.

- IR Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and amine (-NH) stretches .

Q. What solvents and conditions are suitable for its dissolution in biological assays?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. Dimethyl sulfoxide (DMSO) is often used for stock solutions due to its ability to dissolve polar heterocycles. For aqueous buffers (e.g., PBS), adjust pH to 7–8 to deprotonate the carboxylic acid group. Sonication or heating (≤50°C) may enhance dissolution .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

- Methodological Answer : Molecular docking and dynamics simulations can model interactions with target proteins (e.g., kinases or enzymes). For inconsistent activity results, compare binding affinities across protein conformations or isoforms. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Combine computational predictions with experimental validation using site-directed mutagenesis or competitive binding assays .

Q. What strategies mitigate side reactions during its functionalization (e.g., amidation or esterification)?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted nucleophilic attacks.

- Catalyst Selection : Use coupling agents like EDC/HOBt for amidation to minimize racemization.

- Reaction Monitoring : Employ TLC or in-situ FTIR to detect intermediates and adjust conditions in real-time .

Q. How can reaction engineering improve yield in large-scale synthesis?

- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproducts. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Process simulation tools (Aspen Plus, COMSOL) model kinetics and optimize parameters like residence time and catalyst recycling .

Q. What experimental approaches validate its stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).

- LC-MS/MS : Identify degradation products and propose degradation pathways.

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory potency across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent enzyme concentrations, buffer conditions (pH, ionic strength), and detection methods (e.g., fluorescence vs. radiometric).

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers and contextualize variability (e.g., via ANOVA or Bayesian models) .

Methodological Resources

- Synthetic Optimization : Use ICReDD’s integrated computational-experimental framework for reaction design .

- Data Analysis : Apply DoE principles from chemical engineering to minimize experimental runs .

- Characterization : Cross-reference spectral data with PubChem or peer-reviewed repositories for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。